2-amino-4-hydroxy-5-[4-(trifluoromethoxy)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-5-[4-(trifluoromethoxy)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione is a complex organic compound characterized by its unique structure, which includes a trifluoromethoxy group attached to a phenyl ring, and a pyrido[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-[4-(trifluoromethoxy)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and specific reagents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-5-[4-(trifluoromethoxy)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-amino-5-[4-(trifluoromethoxy)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-5-[4-(trifluoromethoxy)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances its binding affinity and selectivity towards these targets, leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-(trifluoromethoxy)phenyl thiocyanate: This compound shares the trifluoromethoxyphenyl group but differs in its core structure.
4-(trifluoromethyl)aniline: Another compound with a trifluoromethyl group attached to an aniline core.
2-amino-5-[3-(trifluoromethoxy)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione: A structural isomer with a different position of the trifluoromethoxy group.
Uniqueness
The uniqueness of 2-amino-5-[4-(trifluoromethoxy)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. Its trifluoromethoxy group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H11F3N4O3 |
---|---|
Molecular Weight |
340.26 g/mol |
IUPAC Name |
2-amino-5-[4-(trifluoromethoxy)phenyl]-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C14H11F3N4O3/c15-14(16,17)24-7-3-1-6(2-4-7)8-5-9(22)19-11-10(8)12(23)21-13(18)20-11/h1-4,8H,5H2,(H4,18,19,20,21,22,23) |
InChI Key |
LYWKSJCFZUBKKB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)N=C(NC2=O)N)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.